molecular formula C18H12N6O6S B4293982 N-{4-[(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

N-{4-[(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B4293982
M. Wt: 440.4 g/mol
InChI Key: YBCWVUNCHGOQDK-JJUMJEJVSA-N
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Description

N-{4-[(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including thiazolidine, oxadiazole, and nitrophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable aldehyde with thiourea in the presence of a base.

    Introduction of Furyl and Nitrophenyl Groups: The furyl and nitrophenyl groups are introduced through condensation reactions with appropriate aldehydes or ketones.

    Formation of Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis, flow chemistry, and the use of green solvents may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is explored for use in the development of advanced materials with unique electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with desired functionalities.

Mechanism of Action

The mechanism of action of N-{4-[(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide involves interactions with specific molecular targets and pathways. The compound may inhibit enzymes, disrupt cellular processes, or interact with DNA/RNA, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine Derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are used as antidiabetic agents.

    Oxadiazole Derivatives: Compounds with oxadiazole rings, which are known for their antimicrobial and anticancer properties.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups, which are studied for their potential as explosives and pharmaceuticals.

Uniqueness

N-{4-[(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[(5Z)-2-imino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O6S/c1-9(25)20-15-16(22-30-21-15)23-17(26)14(31-18(23)19)8-12-6-7-13(29-12)10-2-4-11(5-3-10)24(27)28/h2-8,19H,1H3,(H,20,21,25)/b14-8-,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCWVUNCHGOQDK-JJUMJEJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NON=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NON=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

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